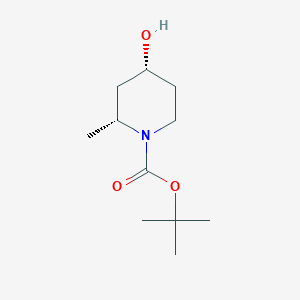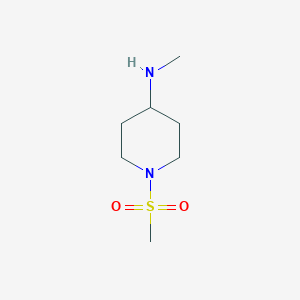
2-Chloro-6-methylnicotinoyl chloride
Overview
Description
2-Chloro-6-methylnicotinoyl chloride is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol . It is a derivative of nicotinic acid and is primarily used in research settings. This compound is known for its reactivity due to the presence of both a chloro and a carbonyl chloride group on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-methylnicotinoyl chloride can be synthesized through the chlorination of 6-methylnicotinic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the 6-methylnicotinic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure a steady supply of reactants and efficient removal of by-products. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylnicotinoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 6-methylnicotinic acid and hydrochloric acid.
Friedel-Crafts acylation: The compound can act as an acylating agent in Friedel-Crafts reactions, introducing the 6-methylnicotinoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: The reaction can be performed under acidic or basic conditions, with water or aqueous sodium hydroxide as the hydrolyzing agent.
Friedel-Crafts acylation: The reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are amides, esters, and thioesters, depending on the nucleophile used.
Hydrolysis: The major products are 6-methylnicotinic acid and hydrochloric acid.
Friedel-Crafts acylation: The major products are aromatic compounds substituted with the 6-methylnicotinoyl group.
Scientific Research Applications
2-Chloro-6-methylnicotinoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of new drugs, particularly those targeting nicotinic acetylcholine receptors.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-chloro-6-methylnicotinoyl chloride primarily involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and peptides. This acylation can alter the structure and function of the target molecules, leading to changes in their biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinoyl chloride: Similar structure but lacks the methyl group at the 6-position.
6-Methylnicotinoyl chloride: Similar structure but lacks the chloro group at the 2-position.
2,6-Dichloronicotinoyl chloride: Similar structure but has an additional chloro group at the 6-position.
Uniqueness
2-Chloro-6-methylnicotinoyl chloride is unique due to the presence of both a chloro and a carbonyl chloride group on the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-chloro-6-methylpyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWXDEDBIUIQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611861 | |
| Record name | 2-Chloro-6-methylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39853-81-1 | |
| Record name | 2-Chloro-6-methylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)

